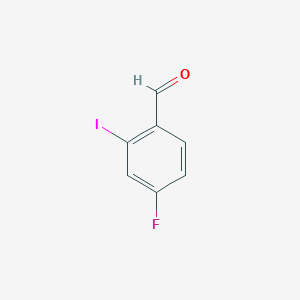

4-Fluoro-2-iodobenzaldehyde

Description

Significance of Aryl Halides as Synthetic Intermediates

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. Their significance lies primarily in their ability to participate in a wide variety of cross-coupling reactions. sigmaaldrich.com Pioneering reactions named after chemists like Heck, Negishi, and Suzuki, which were the subject of the 2010 Nobel Prize in Chemistry, utilize a metal catalyst (most commonly palladium) to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds by coupling an aryl halide with another molecule. sigmaaldrich.com

This capability makes aryl halides indispensable for constructing the complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. sigmaaldrich.comgoogle.com The reactivity of the aryl halide is dependent on the specific halogen, with the bond strength to the aromatic carbon decreasing in the order F > Cl > Br > I. This trend generally makes aryl iodides the most reactive in these catalytic cycles, allowing for milder reaction conditions. The ability to selectively functionalize a molecule at the position of the halogen atom provides chemists with a powerful tool for molecular design and synthesis. rsc.orgsemanticscholar.org

Strategic Importance of Benzaldehyde (B42025) Derivatives in Organic Transformations

Benzaldehyde and its derivatives are cornerstone reagents in organic chemistry, prized for their utility as precursors to a vast array of more complex molecules. google.com The aldehyde functional group is highly versatile; it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in a multitude of carbon-carbon bond-forming reactions such as the Wittig, aldol (B89426), and Grignard reactions. smolecule.com

Substituents on the benzene (B151609) ring, like halogens, further expand the synthetic utility of benzaldehyde derivatives. mdpi.comnih.gov These substituents can direct the position of further chemical modifications on the ring and can themselves be sites for transformation, as seen with the cross-coupling reactions of aryl halides. sigmaaldrich.com This dual reactivity—at the aldehyde and at the ring—makes substituted benzaldehydes powerful bifunctional building blocks. They are integral to the synthesis of numerous bioactive compounds, including various drug molecules. nih.govoiccpress.commdpi.com

Positioning of 4-Fluoro-2-iodobenzaldehyde within Contemporary Research Paradigms

Within the family of halogenated benzaldehydes, this compound holds a unique strategic position for several reasons. It possesses three distinct points of reactivity: the aldehyde group, the highly reactive carbon-iodine bond, and the less reactive but influential carbon-fluorine bond.

The presence of both iodine and fluorine on the same aromatic ring is particularly advantageous. The iodine atom, being the most reactive halogen in cross-coupling reactions, allows for selective functionalization at the C2 position. sigmaaldrich.com For instance, it can readily participate in Suzuki or Sonogashira coupling reactions to introduce new carbon-based substituents. sigmaaldrich.com Simultaneously, the strong carbon-fluorine bond at the C4 position typically remains intact during these transformations. The fluorine atom exerts a strong electron-withdrawing effect, influencing the reactivity of the ring and the aldehyde group.

This orthogonal reactivity makes this compound a valuable intermediate for the multi-step synthesis of complex target molecules, particularly in medicinal chemistry and materials science. Researchers can first exploit the C-I bond for a coupling reaction and then, in a subsequent step, utilize the aldehyde for a different transformation, such as forming a heterocyclic ring. This allows for the efficient and controlled assembly of molecular scaffolds with specific functionalities at defined positions, a key strategy in modern drug discovery and the development of novel organic materials. biosynth.com

Properties of this compound

The unique substitution pattern of this compound gives rise to its specific physical and chemical characteristics.

Physical & Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 909545-47-7 chemsrc.com |

| Molecular Formula | C₇H₄FIO chemsrc.com |

| Molecular Weight | 250.01 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| Purity | Typically >95% chemsrc.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYBDRMBQLXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733744 | |

| Record name | 4-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909545-47-7 | |

| Record name | 4-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 2 Iodobenzaldehyde and Its Analogs

Regioselective Halogenation Strategies

Achieving regioselectivity is a paramount challenge in the synthesis of specifically substituted aromatic compounds. For a molecule like 4-Fluoro-2-iodobenzaldehyde, the controlled introduction of both iodine and fluorine atoms at specific positions is crucial.

Ortho-Iodination Protocols for Benzaldehyde (B42025) Scaffolds

The direct iodination of a benzaldehyde scaffold at the position ortho to the aldehyde group is a key transformation. Traditional electrophilic aromatic substitution methods often yield mixtures of isomers. Modern protocols have overcome this by employing directing group strategies, where the aldehyde functionality is used to guide the iodinating agent to the adjacent C-H bond.

A prominent and efficient method involves a palladium-catalyzed C-H activation approach. chemicalbook.comrsc.org This strategy utilizes a transient directing group, which is formed in-situ by the condensation of the benzaldehyde with an amino-containing compound, such as an aniline (B41778) derivative. chemicalbook.com This temporary imine then coordinates to a palladium catalyst, bringing the metal center in close proximity to the ortho C-H bond and facilitating its selective iodination.

One of the first successful palladium-catalyzed direct ortho-C–H iodinations of benzaldehydes was developed using 2,5-bis(trifluoromethyl)aniline (B140203) as a monodentate transient directing group (MonoTDG). chemicalbook.com This protocol achieves moderate to excellent yields for a wide range of benzaldehyde substrates under mild conditions. chemicalbook.com The reaction typically employs palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst and N-iodosuccinimide (NIS) as the iodine source. researchgate.net The process is highly selective, providing a direct route to ortho-iodinated benzaldehydes that avoids the multi-step sequences required by older methods. researchgate.net

Alternative metal-free methods have also been developed, utilizing iodine in combination with an oxidizing agent like iodic acid or sodium nitrite (B80452) in the presence of a silica-supported acid, which can be effective for electron-rich aromatic aldehydes. arkat-usa.org However, for achieving specific ortho selectivity on less activated rings, the directed catalytic approach is generally superior.

| Catalyst | Directing Group/Ligand | Iodine Source | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium Acetate | 2,5-bis(trifluoromethyl)aniline (MonoTDG) | N-Iodosuccinimide (NIS) | High ortho-selectivity, mild conditions | chemicalbook.com |

| Palladium Acetate | Aniline Derivatives | N-Iodosuccinimide (NIS) | One-step synthesis, simplified process | researchgate.net |

| None (Metal-Free) | None | Iodine / Iodic Acid | Inexpensive, catalyst-free | arkat-usa.org |

Fluorination Methodologies in Directed Synthesis

The introduction of a fluorine atom onto an aromatic ring can be accomplished through various methods. For a directed synthesis approach, palladium catalysis has also proven effective for the ortho-fluorination of benzaldehydes. researchgate.nettotal-synthesis.com This transformation uses a similar transient directing group strategy as seen in ortho-iodination. Orthanilic acids have been identified as effective and inexpensive transient directing groups for this purpose. total-synthesis.comwikipedia.org

In this system, a palladium catalyst, such as Pd(OAc)₂, facilitates the C-H activation at the ortho position. An electrophilic fluorinating reagent, often a 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salt, then delivers the fluorine atom to the activated site. researchgate.nettotal-synthesis.com This method provides a direct route for the ortho-C–H fluorination of benzaldehydes, a transformation that was previously difficult to achieve selectively. wikipedia.org

More general electrophilic fluorination can be achieved using N-F reagents, such as Selectfluor® (F-TEDA-BF₄). organic-chemistry.orgflinders.edu.au These reagents act as a source of "F⁺" and can fluorinate electron-rich aromatic compounds. organic-chemistry.orgflinders.edu.au While powerful, achieving specific regioselectivity without a directing group can be challenging and may depend on the existing substitution pattern of the aromatic ring. flinders.edu.au

Multi-Step Synthetic Routes to Complex Architectures

Constructing this compound often involves a sequence of reactions where functional groups are introduced and manipulated in a specific order to ensure the correct final arrangement.

Sequential Functional Group Transformations

A logical multi-step synthesis of this compound would begin with a commercially available precursor, such as 4-fluorobenzaldehyde (B137897). The synthesis of 4-fluorobenzaldehyde itself can be achieved through methods like the halogen-exchange fluorination of 4-chlorobenzaldehyde (B46862) or the regioselective carbonylation of fluorobenzene. cem.comrsc.org

With 4-fluorobenzaldehyde as the starting material, the key subsequent step is the regioselective iodination at the C-2 position (ortho to the aldehyde and meta to the fluorine). The fluorine atom is a weak ortho, para-director, while the aldehyde group is a meta-director. However, the powerful ortho-directing catalytic methodologies discussed previously (Section 2.1.1) can override these electronic preferences. By applying a palladium-catalyzed reaction with a transient directing group, the iodine can be installed selectively at the ortho position of the aldehyde, yielding the desired this compound.

An alternative, though less direct, pathway could involve starting with a different precursor, such as 4-fluoro-2-iodotoluene. The methyl group could then be transformed into the aldehyde functionality. This typically involves a two-step process: first, a radical bromination of the methyl group to form a benzyl (B1604629) bromide, followed by oxidation to the aldehyde using a reagent like sodium bicarbonate in dimethyl sulfoxide (B87167) (DMSO).

Application of Protecting Group Strategies

The aldehyde functional group is sensitive to various reagents, particularly strong nucleophiles (like Grignard or organolithium reagents) and certain oxidizing or reducing agents. libretexts.org In a multi-step synthesis, it may be necessary to temporarily mask or "protect" the aldehyde to prevent it from undergoing unwanted reactions while another part of the molecule is being modified. organic-chemistry.orgcem.com

A very common and effective strategy for protecting aldehydes is to convert them into an acetal (B89532). wikipedia.orglibretexts.org This is typically achieved by reacting the benzaldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. total-synthesis.com The resulting cyclic acetal (a 1,3-dioxolane) is stable to bases, hydrides, and organometallic reagents. libretexts.org

For example, if a synthetic route required a reaction involving an organolithium reagent to introduce another substituent, the aldehyde would first be protected as an acetal. After the organolithium reaction is complete, the protecting group can be easily removed by treatment with aqueous acid, regenerating the aldehyde functionality. total-synthesis.comwikipedia.org This protection-deprotection sequence ensures that the sensitive aldehyde group remains intact throughout the synthesis. cem.com

| Protecting Group | Formation Reagents | Stability | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Dimethyl Acetal | Methanol, Acid Catalyst | Stable to bases, nucleophiles, hydrides | Aqueous Acid | organic-chemistry.org |

| 1,3-Dioxolane (Cyclic Acetal) | Ethylene Glycol, Acid Catalyst | Stable to bases, nucleophiles, hydrides | Aqueous Acid | total-synthesis.comlibretexts.org |

Catalytic Approaches in this compound Synthesis

Catalytic methods represent the forefront of efficient and selective organic synthesis. As detailed in the preceding sections, the most advanced strategies for preparing this compound and its analogs rely heavily on transition metal catalysis, particularly with palladium. chemicalbook.comresearchgate.net

The cornerstone of these modern approaches is the concept of C-H activation directed by a transient functional group. chemicalbook.comresearchgate.netwikipedia.org For the synthesis of this compound from 4-fluorobenzaldehyde, a palladium(II) catalyst is employed. The reaction begins with the reversible formation of an imine between the aldehyde and an aniline-based directing group. chemicalbook.com This imine then acts as a bidentate ligand, coordinating to the palladium center and forming a five-membered cyclometalated intermediate. rsc.org This palladacycle holds the catalyst precisely at the ortho C-H bond, which is then cleaved in a concerted metalation-deprotonation step.

Following C-H activation, the resulting aryl-palladium species reacts with an electrophilic iodine source like NIS. This step, often involving an oxidative addition/reductive elimination sequence, forges the C-I bond and regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle. rsc.org The directing group is subsequently hydrolyzed, releasing the ortho-iodinated benzaldehyde product.

The major advantages of this catalytic approach are its high regioselectivity, operational simplicity (often a one-pot procedure), and functional group tolerance under relatively mild conditions, making it a superior alternative to classical, stoichiometric methods. chemicalbook.comresearchgate.net

Palladium-Catalyzed Iodination Methods

Palladium catalysis represents a powerful tool for the direct C-H functionalization of aromatic rings, enabling the introduction of iodine atoms with high regioselectivity. The ortho-iodination of benzaldehydes, including fluorinated analogs, can be achieved by employing a transient directing group strategy. semanticscholar.orgresearchgate.netacs.org In this approach, the benzaldehyde reversibly condenses with an amine, such as 2,5-bis(trifluoromethyl)aniline, to form an in situ imine. semanticscholar.orggoogle.com This imine then acts as a directing group, guiding the palladium catalyst to the C-H bond at the ortho position for selective iodination.

The catalytic cycle typically involves the formation of a palladacycle intermediate after C-H activation. researchgate.net This intermediate then reacts with an iodine source, such as N-iodosuccinimide (NIS), to yield the iodinated product and regenerate the active palladium catalyst. google.com This method avoids the need for pre-functionalized starting materials, shortening synthetic pathways. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium Acetate (Pd(OAc)₂) | google.com |

| Directing Group | 2,5-bis(trifluoromethyl)aniline (transient) | semanticscholar.org |

| Iodine Source | N-Iodosuccinimide (NIS) | google.com |

| Solvent | 1,2-Dichloroethane | google.com |

| Temperature | 60 °C | google.com |

| Key Feature | Direct C-H activation at the position ortho to the aldehyde. | semanticscholar.org |

Copper-Mediated Synthesis Pathways

Copper-mediated reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed processes for C-H functionalization. nih.gov While direct copper-mediated C-H iodination of benzaldehydes is a developing area, the principles have been established in related transformations like sulfonylation. Similar to palladium catalysis, these methods can utilize a transient imine directing group formed from the benzaldehyde and a catalytic amount of an amine, such as β-alanine. nih.gov

In a proposed mechanism for a related functionalization, the transient imine coordinates to a copper(II) species, facilitating a concerted metalation-deprotonation event to form a six-membered cupracyclic intermediate. nih.gov This intermediate would then react with an iodinating agent. The use of earth-abundant copper makes these pathways highly attractive from both an economic and environmental standpoint. nih.gov

Organocatalysis in Halogenated Benzaldehyde Production

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a distinct approach to halogenation. For the iodination of activated aromatic compounds, thiourea-based organocatalysts have proven effective. organic-chemistry.org These catalysts activate an iodine source, such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), through non-covalent interactions. organic-chemistry.orgorganic-chemistry.org

The proposed mechanism involves the sulfur atom of the thiourea (B124793) catalyst acting as a Lewis base, activating the DIH and facilitating the transfer of an electrophilic iodine species to the aromatic substrate. organic-chemistry.org This methodology is highly regioselective for electron-rich aromatic systems and proceeds under mild conditions. organic-chemistry.orgorganic-chemistry.org While its direct application to less activated systems like 4-fluorobenzaldehyde for ortho-iodination remains a challenge, it represents a promising avenue for developing metal-free synthetic routes.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally and economically sustainable manufacturing processes. This involves a holistic approach that considers waste reduction, energy efficiency, and the use of safer materials.

Atom Economy and Environmental Factor (E-Factor) Considerations

Two key metrics for evaluating the sustainability of a chemical process are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy is a theoretical measure of how efficiently all reactant atoms are incorporated into the desired final product. An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts.

E-Factor is a practical metric defined as the total mass of waste generated per unit mass of product. A lower E-Factor signifies a greener, more efficient process with less environmental impact. The fine chemical and pharmaceutical industries traditionally have high E-factors, often ranging from 25 to over 100.

Applying these principles to the synthesis of this compound encourages the selection of reactions, such as direct C-H activation, that minimize the formation of stoichiometric byproducts, thereby improving atom economy and lowering the E-Factor.

| Metric | Definition | Ideal Value |

|---|---|---|

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% |

| Environmental Factor (E-Factor) | Total Mass of Waste (kg) / Mass of Product (kg) | 0 |

Development of Sustainable Synthetic Pathways

The development of sustainable pathways for producing this compound focuses on several core strategies. A primary goal is the reduction of synthetic steps, as each step consumes energy and materials and generates waste. Catalytic C-H functionalization methods, as discussed in section 2.3, are inherently more sustainable than classical multi-step syntheses that require pre-functionalization and deprotection steps. google.com Furthermore, designing processes that allow for the recycling and reuse of catalysts, particularly those based on precious metals like palladium, is a critical aspect of creating a truly sustainable and circular synthetic route.

Utilization of Environmentally Benign Reagents and Solvents

The choice of reagents and solvents has a profound impact on the environmental footprint of a synthesis. Green chemistry promotes replacing hazardous substances with safer, more environmentally benign alternatives. This includes:

Solvents: Shifting from chlorinated solvents (e.g., 1,2-dichloroethane) and polar aprotic solvents to greener options like water, ethanol, or supercritical CO₂.

Reagents: Using catalytic amounts of reagents instead of stoichiometric ones and selecting iodine sources that are less toxic and produce more benign byproducts. For instance, using molecular iodine (I₂) with a catalytic oxidant is preferable to using reagents that generate large amounts of inorganic or organic waste. nih.govmdpi.com

| Component | Traditional Approach | Green Alternative |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane, 1,2-Dichloroethane) | Water, Ethanol, Supercritical CO₂, Ionic Liquids |

| Halogenating Agent | Stoichiometric heavy-metal reagents or harsh oxidants | Catalytic systems with sources like NIS or I₂ |

| Catalyst | Stoichiometric Lewis acids | Recyclable transition metal catalysts, organocatalysts |

Reactivity and Mechanistic Studies of 4 Fluoro 2 Iodobenzaldehyde

Nucleophilic Substitution Reactions

The benzaldehyde (B42025) ring, substituted with two different halogens, presents an interesting case for studying nucleophilic aromatic substitution (SNAr) reactions. The outcome of such reactions is governed by the inherent properties of the leaving groups and the electronic activation provided by the aldehyde functionality.

Directed Nucleophilic Aromatic Substitutions (SNAr)

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. core.ac.uk The presence of an electron-withdrawing group, such as the aldehyde in 4-fluoro-2-iodobenzaldehyde, is crucial as it stabilizes this negatively charged intermediate, thereby facilitating the reaction. libretexts.orgresearchgate.net This stabilization is most effective when the activating group is positioned ortho or para to the leaving group. researchgate.net

In the case of this compound, the aldehyde group is para to the fluorine atom and ortho to the iodine atom. This positioning activates both sites for nucleophilic attack. A domino aldol-SNAr-dehydration sequence has been reported for similar 2-fluorobenzaldehyde (B47322) derivatives, where an electron-withdrawing group at the C5 position (equivalent to the iodo-position in the target molecule, if considering fluorine as the leaving group) activates the substrate for the SNAr step. nih.gov This demonstrates the principle of activation by electron-withdrawing substituents in facilitating these transformations.

Influence of Halogen Substituents on Reactivity Profile

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the leaving group trend is often the reverse of that seen in SN1 and SN2 reactions. Highly electronegative atoms like fluorine are particularly effective at activating the ring towards attack by withdrawing electron density, making the carbon atom more electrophilic. masterorganicchemistry.comyoutube.com The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. wuxiapptec.com

For this compound, this trend implies that the fluorine atom is the preferred site for nucleophilic displacement over the iodine atom under SNAr conditions. The strong inductive effect of fluorine activates the C4 position for nucleophilic attack, and its ability to be displaced as a leaving group in this context is well-established. masterorganicchemistry.comresearchgate.net While the iodine at the C2 position is also activated by the ortho-aldehyde group, the intrinsic leaving group ability in the SNAr mechanism favors the displacement of fluoride.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.org The reactivity of aryl halides in these reactions is primarily dictated by the strength of the carbon-halogen bond, which influences the ease of the initial oxidative addition step to the metal catalyst. semanticscholar.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. semanticscholar.org A significant advantage of this reaction is its high functional group tolerance. semanticscholar.org The reactivity of the C-X bond in the oxidative addition step follows the order C-I > C-Br >> C-Cl. semanticscholar.org

Given this reactivity profile, this compound serves as an excellent substrate for selective Suzuki-Miyaura coupling. The reaction occurs exclusively at the more labile carbon-iodine bond, leaving the robust carbon-fluorine bond intact for potential subsequent transformations. This selectivity allows for the synthesis of complex, polysubstituted aromatic compounds.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base/Solvent | Product | Yield (%) |

| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1 mol%) | K2CO3 / Ethanol | 4-Formylbiphenyl | 98 |

| 4-Bromobenzaldehyde | Phenylboronic acid | Fe3O4@SiO2@SePh@Pd(0) | K2CO3 / Water | 4-Formylbiphenyl | 95 |

Sonogashira-Type Reaction Substrate Scope

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly effective for the formation of C(sp²)–C(sp) bonds under mild conditions. wikipedia.org The reactivity of the aryl halide in the Sonogashira reaction follows the same trend as in the Suzuki coupling: C-I > C-Br > C-Cl. wikipedia.org

This predictable selectivity makes this compound a suitable substrate for chemoselective alkynylation. The reaction proceeds at the carbon-iodine bond, preserving the fluoro and aldehyde groups. This method provides a direct route to 2-alkynyl-4-fluorobenzaldehydes, which are valuable precursors for more complex molecules. The reaction can be carried out under standard conditions or using copper-free protocols. nih.gov

Table 2: Representative Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temperature |

| Aryl Iodide | Terminal Alkyne | Pd(PPh3)4, CuI | Amine Base (e.g., Et3N) | Room Temp. |

| Aryl Bromide | Terminal Alkyne | Pd(PPh3)4, CuI | Amine Base (e.g., Et3N) | Heating |

| Aryl Iodide | Terminal Alkyne | Pd(OAc)2/Urea (B33335) (Copper-free) | Amine-free | Room Temp. |

Note: This table presents general conditions for the Sonogashira reaction, illustrating the milder requirements for aryl iodides compared to bromides. wikipedia.orglibretexts.orgnih.gov This highlights the expected high reactivity of the C-I bond in this compound.

Other Metal-Mediated Coupling Processes

The differential reactivity of the C-I and C-F bonds in this compound makes it a valuable building block in various other metal-mediated cross-coupling reactions. mdpi.com Besides Suzuki and Sonogashira couplings, this substrate can potentially be used in Stille, Heck, Negishi, and Buchwald-Hartwig amination reactions. In all these palladium-catalyzed processes, the initial oxidative addition is expected to occur selectively at the weaker C-I bond. semanticscholar.org

This predictable regioselectivity allows for a modular approach to the synthesis of complex molecules. One can first perform a coupling reaction at the iodo position and then, if desired, utilize the fluorine atom in a subsequent SNAr reaction under different conditions, thereby accessing a wide range of substituted benzaldehyde derivatives.

Aldehyde Group Transformations

The aldehyde group in this compound is a primary site for a variety of chemical transformations, including condensation, oxidation, reduction, and participation in complex multicomponent reactions.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. A classic example is the condensation reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives to form hydrazones. libretexts.org This reaction is a cornerstone of imine chemistry and proceeds via the attack of the nucleophilic nitrogen of hydrazine on the carbonyl carbon. soeagra.com A tetrahedral intermediate is formed, which then dehydrates to yield the final hydrazone product. soeagra.com This transformation is the initial step in the Wolff-Kishner reduction, which ultimately converts the aldehyde to a methyl group. libretexts.org

Acylhydrazones, formed by the condensation of aldehydes with carboxylic acid hydrazides, are a significant class of compounds synthesized through this pathway. nih.gov The general reaction involves the condensation of a hydrazide with an aldehyde, and these products are noted for their stable, crystalline nature. soeagra.comnih.gov

Table 1: Example of Hydrazone Formation

| Reactant | Reagent | Product Type |

| This compound | Hydrazine (H₂NNH₂) | Hydrazone |

| This compound | Carboxylic Acid Hydrazide | Acylhydrazone |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A notable oxidation pathway for substituted benzaldehydes is the Baeyer-Villiger oxidation. This reaction converts the aldehyde into a phenol (B47542) via a formate (B1220265) ester intermediate, which is subsequently hydrolyzed. nih.gov This method has been successfully applied to the synthesis of fluorinated phenols from their corresponding benzaldehydes. nih.gov The process represents a novel approach for creating fluorinated phenols, which are valuable in various chemical applications. nih.gov

Reduction: The reduction of this compound yields the corresponding primary alcohol, (4-fluoro-2-iodophenyl)methanol. This transformation can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄). A similar reduction has been documented for the related compound 5-fluoro-2-iodobenzoic acid, which was converted to (5-fluoro-2-iodophenyl)methanol (B151814) using NaBH₄ and iodine. sci-hub.se

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent/Reaction Type | Product |

| Oxidation | Baeyer-Villiger Oxidation | 4-Fluoro-2-iodophenol |

| Reduction | Sodium Borohydride (NaBH₄) | (4-Fluoro-2-iodophenyl)methanol |

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. nih.gov The Biginelli reaction is a classic MCR that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. nih.govwikipedia.org This acid-catalyzed reaction, first reported in 1891, is a cornerstone for creating heterocyclic scaffolds with significant pharmaceutical applications, including calcium channel blockers and antihypertensive agents. wikipedia.org

In this context, this compound can serve as the aryl aldehyde component, reacting with a β-ketoester and urea or thiourea (B124793) to produce a highly functionalized dihydropyrimidinone. The reaction mechanism is understood to proceed through a series of bimolecular reactions, with the initial nucleophilic addition of urea to the aldehyde being a key step. wikipedia.org

Mechanistic Investigations

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Such investigations often involve a combination of kinetic studies and the characterization of transient species.

Elucidating the exact sequence of bond-forming and bond-breaking events in a chemical reaction often relies on kinetic studies and computational analysis. For complex transformations, such as those involving organometallic catalysts or photochemical energy, density functional theory (DFT) calculations are frequently employed to map out potential reaction pathways. ub.edu

In studies of related ortho-iodoaromatic compounds, computational models have been used to compare different potential pathways, such as a concerted metalation-deprotonation process versus a nucleophilic addition reaction. ub.edu These studies help identify the most energetically favorable route. For the Biginelli reaction, the mechanism has been debated, but it is generally accepted that the initial aldol (B89426) condensation between the aldehyde and the β-ketoester is the rate-limiting step. wikipedia.org Similarly, photochemical cascade reactions involving 2-iodobenzaldehyde (B48337) derivatives have been analyzed to determine whether the process is concerted or occurs via a stepwise pathway involving triplet intermediates. rsc.org

The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. Computational chemistry provides powerful tools to calculate the structures and energies of these species. ub.edu

In palladium-catalyzed reactions of similar ortho-iodoaryl substrates, DFT calculations have been used to characterize the geometry of intermediates and the activation barrier associated with transition states. ub.edu For instance, a transition state involving hydrogen migration and Pd-C bond formation has been computationally modeled. ub.edu In photochemical reactions of 2-iodobenzaldehyde derivatives, diradical intermediates and subsequent cyclized structures like cycloheptatriene (B165957) have been proposed as key intermediates along the reaction coordinate. rsc.org The stereochemistry of products in reactions involving aromatic aldehydes can also be explained by analyzing the steric and electronic properties of the transition state, where bulky groups preferentially adopt a trans configuration to minimize steric hindrance. mdpi.com

Rearrangement Mechanisms in Halogenated Aromatic Systems

The study of rearrangement reactions in halogenated aromatic systems is crucial for understanding the dynamic behavior of these molecules and for developing novel synthetic strategies. One of the prominent rearrangement reactions observed in such systems is the "halogen dance," a base-catalyzed migration of a halogen atom around an aromatic ring. This phenomenon is particularly relevant for aryl halides containing iodine or bromine.

The halogen dance rearrangement is driven by the formation of a more stable carbanionic intermediate. The generally accepted mechanism involves a series of deprotonation and metal-halogen exchange steps, facilitated by a strong, non-nucleophilic base at low temperatures.

Mechanism of the Halogen Dance Rearrangement:

The rearrangement is initiated by the deprotonation of the aromatic ring by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to form an aryllithium intermediate. This is followed by a series of intermolecular halogen-metal exchange reactions. The equilibrium is driven towards the formation of the most thermodynamically stable aryllithium species, which is then trapped by an electrophile (often a proton from the solvent or a specific quenching agent) to yield the rearranged product.

For a generic dihalogenated aromatic compound, the proposed mechanism can be outlined as follows:

Deprotonation: A strong base removes a proton from the aromatic ring, preferentially from a position activated by the directing groups, to form an aryllithium intermediate.

Halogen-Metal Exchange: The initially formed aryllithium species can then undergo an intermolecular exchange with a molecule of the starting material. This process leads to the formation of a new aryllithium intermediate and a dihalogenated species where one of the halogens has "danced" to a new position.

Equilibration: This exchange process continues, allowing for the migration of the halogen around the ring until the most thermodynamically stable aryllithium intermediate is predominantly formed.

Electrophilic Quench: The final aryllithium intermediate is then quenched with an electrophile to give the rearranged product.

Application to this compound:

While specific studies on the rearrangement of this compound are not extensively documented in the literature, the principles of the halogen dance provide a framework for predicting its potential reactivity. The substituents on the benzene (B151609) ring—a fluorine atom, an iodine atom, and a benzaldehyde group—play a critical role in directing the initial deprotonation and influencing the stability of the potential carbanionic intermediates.

The relative directing ability of these groups is a key factor. Both fluorine and iodine are halogens and can direct deprotonation to their ortho positions. The aldehyde group is a deactivating group and a meta-director for electrophilic substitution, but its influence on deprotonation (lithiation) is more complex.

Factors Influencing the Rearrangement:

Several factors are known to influence the outcome of halogen dance reactions, and these would be critical in determining the rearrangement pathways for this compound.

| Factor | Influence on Halogen Dance Rearrangement |

| Base | Strong, non-nucleophilic bases like LDA are required to initiate deprotonation without competing nucleophilic attack on the aldehyde. |

| Temperature | Low temperatures (typically -78 °C) are crucial to control the reaction and prevent side reactions, including decomposition of the aryllithium intermediates. |

| Solvent | The choice of solvent can affect the solubility and reactivity of the organolithium species. Tetrahydrofuran (THF) is a common solvent for these reactions. |

| Substituents | The electronic and steric effects of the fluorine and aldehyde groups will determine the site of initial deprotonation and the relative stability of the possible aryllithium intermediates. |

Potential Rearrangement Pathways:

Based on the halogen dance mechanism, a plausible rearrangement for this compound would involve the migration of the iodine atom. The initial deprotonation would likely occur at the position ortho to the iodine, which is also meta to the aldehyde, a site potentially favored by the combined directing effects. Subsequent iodine-lithium exchanges could lead to the formation of different regioisomeric fluoro-iodobenzaldehydes.

Advanced Applications of 4 Fluoro 2 Iodobenzaldehyde in Chemical Sciences

Medicinal Chemistry and Pharmaceutical Synthesis

The inherent structural features of 4-Fluoro-2-iodobenzaldehyde make it a prized component in the design and synthesis of novel therapeutic agents. The presence of both a fluorine and an iodine atom on the benzene (B151609) ring allows for a multitude of chemical transformations, providing a scaffold for the construction of diverse molecular architectures with potential biological activity.

Key Intermediate in Drug Discovery and Development

In the landscape of drug discovery, this compound serves as a key intermediate, a foundational molecule that can be elaborated into more complex drug candidates. The aldehyde group provides a handle for various chemical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse functional groups and the construction of larger molecular frameworks. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the iodine atom is a versatile functional group that can participate in a wide range of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon and carbon-heteroatom bonds. This trifecta of reactivity makes this compound a powerful tool for medicinal chemists in the quest for new and effective pharmaceuticals.

The utility of halogenated benzaldehydes as intermediates is well-established in pharmaceutical synthesis. For instance, the isomer 6-Fluoro-2-iodobenzaldehyde is recognized as an essential building block in the development of various pharmaceuticals. chemimpex.com Its unique halogenated structure enhances its reactivity, making it a key intermediate in the production of pharmaceutical agents that target specific biological pathways. chemimpex.com This highlights the general importance of the fluoro- and iodo-substituents on a benzaldehyde (B42025) scaffold for creating complex and biologically active molecules.

Synthesis of Biologically Active Compounds

The unique combination of functional groups in this compound facilitates the synthesis of a wide array of biologically active compounds. The aldehyde can be readily converted into other functional groups, such as alcohols, carboxylic acids, and nitriles, further expanding its synthetic utility. The presence of the iodine atom allows for the introduction of various substituents at the 2-position of the benzene ring through cross-coupling reactions, a common strategy in the synthesis of pharmacologically active molecules.

Bioactive compounds are substances that have an effect on a living organism, and their synthesis is a cornerstone of medicinal chemistry. ffhdj.com The structural motifs present in this compound are often found in molecules with interesting biological properties. The ability to selectively modify the molecule at three different positions (the aldehyde, the fluorine, and the iodine) provides a high degree of control over the final structure and, consequently, its biological activity.

Design of Targeted Therapeutic Agents

The design of targeted therapeutic agents, which are drugs that act on specific molecular targets associated with a particular disease, is a major focus of modern drug discovery. The fluorine atom in this compound can play a crucial role in this context. The introduction of fluorine into a drug molecule can significantly alter its physicochemical properties, such as its lipophilicity and pKa, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions with biological targets, leading to enhanced binding affinity and selectivity.

The principles of drug design often involve the iterative process of synthesizing and testing analogs of a lead compound to improve its therapeutic properties. fiveable.me The versatility of this compound allows for the systematic modification of a molecular scaffold, enabling medicinal chemists to fine-tune the properties of a drug candidate to achieve the desired therapeutic effect.

Precursor for Purine (B94841) Nucleoside Phosphorylase Inhibitors

A significant application of 4-fluoro-2-iodo-substituted aromatic compounds lies in the synthesis of inhibitors of purine nucleoside phosphorylase (PNP). PNP is an enzyme that plays a key role in the purine salvage pathway, and its inhibition has therapeutic potential in the treatment of T-cell mediated diseases, such as T-cell leukemia, and in suppressing the immune response in organ transplantation. nih.gov

A recent study on the design and synthesis of novel PNP inhibitors utilized 4-Fluoro-2-iodophenol as a key starting material. acs.org This compound, which differs from this compound only by a hydroxyl group instead of an aldehyde, undergoes a series of transformations to ultimately yield potent PNP inhibitors. acs.org The aldehyde functionality of this compound can be readily converted to a hydroxyl group, suggesting its direct applicability as a precursor in similar synthetic routes. The synthesis of these inhibitors often involves the construction of a complex heterocyclic system, and the reactive handles on the this compound scaffold provide the necessary functionality to build these intricate structures.

Table 1: Research Findings on a Related Precursor in PNP Inhibitor Synthesis

| Starting Material | Target Enzyme | Therapeutic Area | Key Synthetic Step |

|---|

This table is based on the synthesis of PNP inhibitors from a closely related compound, highlighting the potential of this compound as a precursor.

Agrochemical Development

The principles of medicinal chemistry and drug design are often transferable to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of fluorine into agrochemicals can enhance their efficacy, metabolic stability, and selectivity, similar to its effects in pharmaceuticals. rhhz.netnih.govresearchgate.net

Materials Science and Advanced Functional Materials

In materials science, fluorinated and iodinated organic compounds are sought after for their unique electronic properties, thermal stability, and ability to direct molecular assembly. This compound serves as a foundational component for a variety of functional materials.

The incorporation of fluorine into polymers is a common strategy to enhance properties such as chemical resistance, thermal stability, and hydrophobicity. This compound can be utilized as a monomer or a precursor to monomers for specialty polymers and coatings. Its isomer, 6-Fluoro-2-iodobenzaldehyde, is noted for its use in formulating advanced materials, including polymers and coatings with improved stability. chemimpex.com The aldehyde functionality can participate in polymerization reactions, while the fluoro-iodophenyl moiety becomes part of the polymer backbone or a pendant group, imparting its unique characteristics to the bulk material.

Fluorescent probes are essential tools in molecular biology and medical diagnostics, enabling the visualization of specific analytes or processes within living systems. nih.gov The design of these probes often involves three components: a fluorophore (the light-emitting part), a recognition group (which binds the target), and a linker. nih.gov Halogenated aromatic compounds are frequently incorporated into these structures to modulate their photophysical properties, such as emission wavelength and quantum yield.

The isomer 6-Fluoro-2-iodobenzaldehyde is identified as a precursor for synthesizing fluorescent probes used in biological imaging. chemimpex.com This highlights the utility of the fluoro-iodobenzaldehyde structure in this field. The aldehyde group of this compound provides a convenient point of attachment for linking to other parts of the probe, while the fluoro-iodophenyl group can be integrated into the fluorophore core to fine-tune its electronic and spectral properties.

Porphyrins are macrocyclic compounds with extensive applications in catalysis, molecular electronics, and medicine. nih.gov A standard method for their synthesis involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). nih.govnih.gov this compound is an ideal candidate for this reaction, where its aldehyde group would react with pyrrole to form a meso-tetrasubstituted porphyrin, specifically 5,10,15,20-tetrakis(4-fluoro-2-iodophenyl)porphyrin.

The utility of halogenated benzaldehydes in this context is well-established. For instance, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, a closely related compound, is successfully used in porphyrin synthesis. researchgate.net The presence of fluorinated phenyl groups on the porphyrin ring is known to enhance the catalyst's stability and performance in oxidation reactions. researchgate.net The fluoro-iodophenyl substituents derived from this compound would modify the electronic properties of the porphyrin macrocycle, influencing its absorption spectrum, redox potentials, and catalytic activity. The iodine atoms at the 2-position of the phenyl rings could be further functionalized post-synthesis, allowing for the construction of more complex porphyrin-based supramolecular systems.

| Application Area | Function/Role | Resulting Material/Product |

|---|---|---|

| Polymers and Coatings | Precursor to monomers. | Specialty polymers with enhanced chemical and thermal resistance. chemimpex.com |

| Fluorescent Probes | Building block to construct or modify fluorophores. | Probes for biological imaging and diagnostics with tuned photophysical properties. chemimpex.com |

| Blue Light-Emitting Materials | Potential precursor for fluorinated emitter molecules. | Components for more stable and efficient blue OLEDs. |

| Supramolecular Assemblies | Aldehyde reactant for condensation with pyrrole. | Fluorinated and iodinated meso-tetraphenylporphyrins. researchgate.net |

Synthesis of Complex Organic Molecules

This compound has emerged as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom, a reactive iodine atom, and an aldehyde functional group on a benzene ring, provides chemists with a powerful tool for constructing intricate molecular architectures. The strategic placement of these functionalities allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The presence of the iodine atom is particularly significant as it serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. Furthermore, the fluorine atom can influence the electronic properties and metabolic stability of the final molecule, which is often a desirable feature in the design of new therapeutic agents. The aldehyde group provides a reactive site for a plethora of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Construction of Bioactive Bicyclic Heterocyclic Scaffolds

Facilitation of Functional Group Introduction for Further Derivatization

The structure of this compound is inherently designed to facilitate the introduction of a variety of functional groups, allowing for extensive derivatization. The aldehyde functionality is a prime site for modification. It can be readily converted into other functional groups such as alcohols, amines, carboxylic acids, and various heterocyclic moieties. These transformations introduce new points of diversity and allow for the fine-tuning of a molecule's properties.

The iodine atom is another key feature that enables further functionalization. Through well-established cross-coupling methodologies, the iodo group can be replaced with a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. This capability is crucial for exploring the structure-activity relationships of a lead compound in drug discovery programs.

| Functional Group Transformation | Reagents and Conditions | Resulting Functional Group |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

| Suzuki Coupling | Boronic Acid, Palladium Catalyst, Base | Aryl or Vinyl Group |

| Sonogashira Coupling | Terminal Alkyne, Palladium/Copper Catalyst, Base | Alkynyl Group |

This table illustrates common chemical transformations that can be applied to this compound to introduce new functional groups for further derivatization.

Role as a Versatile Molecular Scaffold for Chemical Libraries

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries containing a diverse range of compounds is essential for identifying new bioactive molecules. This compound serves as an excellent starting point or "scaffold" for the construction of such libraries. Its multiple reactive sites allow for the systematic introduction of different building blocks in a combinatorial fashion, leading to a large number of distinct final products.

The general strategy for using this compound as a scaffold involves a series of sequential reactions where different substituents are introduced at the aldehyde and iodo positions. For example, a library of compounds could be generated by first reacting the aldehyde with a diverse set of amines via reductive amination. Subsequently, each of the resulting secondary amines could be subjected to a Suzuki coupling reaction with a variety of boronic acids. This two-step process, utilizing a diverse set of reactants in each step, can rapidly generate a large and structurally diverse chemical library.

| Library Synthesis Step | Reaction Type | Diversity Element |

| Step 1 | Reductive Amination | Various primary and secondary amines |

| Step 2 | Suzuki Coupling | Various boronic acids |

| Step 3 (Optional) | Further modification of introduced groups | N/A |

This table outlines a potential workflow for the use of this compound as a scaffold in the combinatorial synthesis of a chemical library.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure, geometry, and spectroscopic properties of molecules at the atomic level.

Density Functional Theory (DFT) for Molecular Structure and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 4-Fluoro-2-iodobenzaldehyde, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Conformational analysis using DFT would explore the different spatial orientations of the aldehyde group relative to the benzene (B151609) ring. By calculating the energy of various conformers, the most stable conformation and the energy barriers between different conformations could be identified. This information is crucial for understanding the molecule's reactivity and interactions.

A hypothetical data table for the optimized geometric parameters of this compound, as would be obtained from a DFT study, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-I | --- | --- | --- |

| C-F | --- | --- | --- |

| C=O | --- | --- | --- |

| C-C (ring) | --- | --- | --- |

| C-C-H (ring) | --- | --- | --- |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules. This method would be applied to this compound to understand its electronic absorption spectrum (UV-Vis spectrum).

TDDFT calculations would provide information about the energies of electronic transitions from the ground state to various excited states. It would also predict the oscillator strengths of these transitions, which are related to the intensity of the absorption peaks. This analysis helps in assigning the observed absorption bands to specific electronic transitions, such as n → π* or π → π* transitions.

A hypothetical data table summarizing the results of a TDDFT analysis is shown below.

Table 2: Hypothetical Electronic Excitation Energies and Oscillator Strengths of this compound from TDDFT Calculations

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | --- | --- | --- |

| S₀ → S₂ | --- | --- | --- |

Note: The values in this table are placeholders and would be determined by actual TDDFT calculations.

Ab Initio Methods in Exploring Potential Energy Surfaces

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods could be used to map out the potential energy surface (PES) of this compound. The PES is a mathematical representation of the energy of a molecule as a function of its geometry.

By exploring the PES, researchers can identify stationary points, such as minima (corresponding to stable isomers or conformers) and saddle points (corresponding to transition states of reactions). This information is fundamental for understanding chemical reactivity and reaction pathways.

Relativistic DFT for Halogen Bonding Investigations

Given the presence of a heavy iodine atom, relativistic effects can be significant in accurately describing the electronic structure and properties of this compound. Relativistic DFT calculations would be necessary to properly account for these effects, particularly in the context of halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. Relativistic DFT could be used to investigate the ability of the iodine atom in this compound to form halogen bonds with other molecules. These calculations would provide insights into the strength, nature, and geometry of such interactions.

Mechanistic Pathway Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions.

Computational Elucidation of Reaction Mechanisms

For a molecule like this compound, which can participate in various organic reactions (e.g., nucleophilic substitution, cross-coupling reactions), computational methods can be used to model the reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction mechanism can be determined.

This modeling would involve locating the transition state structures and calculating the activation energies for different possible reaction steps. The insights gained from such studies are invaluable for understanding the factors that control the outcome and efficiency of a chemical reaction.

Prediction of Intermediates and Transition States

The prediction of reaction intermediates and transition states is a cornerstone of computational chemistry, providing insights into reaction mechanisms, kinetics, and thermodynamics. For a molecule like this compound, computational methods such as DFT can be employed to model its reactivity in various chemical transformations.

In hypothetical reaction scenarios, such as nucleophilic addition to the carbonyl group or substitution at the aromatic ring, computational analysis would involve mapping the potential energy surface. This process identifies the structures of transient intermediates and the high-energy transition states that connect them to reactants and products. The energies of these species are critical for determining reaction rates and pathways. While specific documented calculations for this compound are scarce, the general methodology allows for the prediction of geometries and energies of such transient species, offering a theoretical framework for understanding its chemical behavior.

Spectroscopic Property Prediction and Correlation

Computational spectroscopy is a powerful tool for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

The vibrational frequencies of this compound can be predicted with considerable accuracy using DFT calculations. These simulations provide a theoretical vibrational spectrum (both Infrared and Raman) that can be correlated with experimental data. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O, C-F, or C-I bonds, or the bending modes of the aromatic ring.

For related benzaldehyde (B42025) derivatives, DFT calculations have shown excellent agreement with experimental spectra, allowing for precise assignment of vibrational bands. researchgate.netresearchgate.net For this compound, a similar computational approach would yield a set of predicted frequencies and intensities. A representative table of predicted vibrational modes, based on typical frequency ranges for similar functional groups, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (aromatic) stretch | 3100 - 3000 |

| C=O (aldehyde) stretch | 1710 - 1680 |

| C=C (aromatic) stretch | 1600 - 1450 |

| C-F stretch | 1250 - 1000 |

| C-I stretch | 600 - 500 |

This table represents expected frequency ranges based on computational studies of analogous molecules and is for illustrative purposes.

The prediction of NMR chemical shifts through quantum mechanical calculations has become a standard method for structure elucidation. nih.govmdpi.comrsc.org DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

For this compound, computational models would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the electronegativity of the fluorine and iodine atoms and the electron-withdrawing nature of the aldehyde group. Comparing these predicted spectra with experimental data is crucial for confirming the molecular structure.

A table of predicted ¹H and ¹³C chemical shifts, based on established computational methodologies, would provide valuable data for structural analysis.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CHO) | - | ~190 |

| C2 (C-I) | - | ~95 |

| C3 | ~7.5 | ~130 |

| C4 (C-F) | - | ~165 (d, ¹JCF) |

| C5 | ~7.2 | ~115 (d, ²JCF) |

| C6 | ~7.9 | ~135 (d, ³JCF) |

| H (CHO) | ~10.0 | - |

| H3 | ~7.5 | - |

| H5 | ~7.2 | - |

| H6 | ~7.9 | - |

Note: These are estimated values based on computational principles for substituted benzaldehydes. 'd' indicates a doublet due to C-F coupling, with the coupling constant J.

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational studies are instrumental in understanding and predicting these interactions, which is the foundation of crystal engineering.

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In this compound, the iodine atom is a potential halogen bond donor due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-I covalent bond. nih.govnih.gov

Computational analysis can quantify the strength and highly directional nature of these halogen bonds. rsc.orgresearchgate.net The interaction is typically linear, with the C-I···O (or other nucleophile) angle approaching 180°. Theoretical studies on related iodinated aromatic compounds have detailed the energetics and geometric preferences of such interactions, which are crucial for designing and predicting crystal structures. rsc.org The aldehyde oxygen of a neighboring molecule could act as a halogen bond acceptor, leading to the formation of supramolecular chains or networks.

While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor via the oxygen atom of the carbonyl group. In the presence of suitable donor molecules, or in the solid state where C-H···O interactions can be significant, hydrogen bonds play a role in determining the molecular conformation and packing.

Computational methods can be used to characterize these weaker C-H···O hydrogen bonds. rsc.org Studies on derivatives of iodobenzaldehyde have shown how a combination of N-H···O and C-H···O hydrogen bonds can dictate the formation of complex supramolecular architectures. nih.gov For this compound, computational analysis would involve identifying potential hydrogen bond donors and acceptors and calculating the interaction energies and geometries to understand the packing motifs in the solid state and potential interactions in solution.

Despite a comprehensive search of available scientific literature, no specific studies detailing the cooperative self-assembly in linear chains of this compound were found. Research focusing on the computational and theoretical chemistry of this particular compound, specifically in the context of its self-assembly into linear chains and any associated cooperative effects, does not appear to be present in the reviewed databases.

General principles of supramolecular chemistry suggest that molecules like this compound, which possess both a halogen bond donor (the iodine atom) and potential acceptor sites (the fluorine and oxygen atoms), could participate in self-assembly processes. Halogen bonding is a known directional interaction that can lead to the formation of ordered supramolecular structures, including linear chains. In such assemblies, cooperativity can arise, where the strength of individual halogen bonds is enhanced by the presence of neighboring interactions within the chain.

Theoretical studies on similar halogenated organic molecules have often employed computational methods, such as density functional theory (DFT), to model and analyze these interactions. Such studies typically provide data on interaction energies, geometric parameters (bond lengths and angles), and electronic properties to elucidate the nature and strength of the halogen bonds and any cooperative effects.

However, for the specific case of this compound, no publications containing such detailed research findings or data tables on its cooperative self-assembly in linear chains could be located. Therefore, the requested scientifically accurate and detailed content for this section, including data tables, cannot be provided.

Advanced Analytical and Characterization Techniques in Research

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone of chemical analysis, offering a non-destructive window into the molecular structure of a compound. By interacting with different forms of electromagnetic radiation, molecules like 4-Fluoro-2-iodobenzaldehyde produce unique spectral fingerprints.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural map.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons. The aldehyde proton (CHO) typically appears as a singlet far downfield, generally in the range of 9.5-10.5 ppm oregonstate.edu. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. Based on the substitution pattern, these signals would exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. For comparison, the aldehyde proton of the related 2-iodobenzaldehyde (B48337) appears at 9.97 ppm chemicalbook.com.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the aldehyde group is highly deshielded and expected to appear around 190 ppm rsc.org. The aromatic carbons would appear between approximately 110 and 150 ppm. The carbon directly bonded to the iodine atom (C-I) would be shifted upfield, while the carbon bonded to the fluorine atom (C-F) would show a large coupling constant (J-CF), a characteristic feature in ¹³C NMR of organofluorine compounds rsc.org. In 4-fluorobenzaldehyde (B137897), for instance, the C-F carbon appears at 166.5 ppm with a large J-coupling of 256.7 Hz rsc.org.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique wikipedia.orgalfa-chemistry.com. It provides a single signal for the fluorine atom in this compound. The chemical shift of this signal, typically reported relative to a standard like trichlorofluoromethane (CFCl₃), is sensitive to the electronic environment wikipedia.org. For aromatic fluorides, these shifts often occur in the range of -100 to -130 ppm ucsb.edu. For example, the fluorine in 4-fluoroiodobenzene has a chemical shift of approximately -106.0 ppm ucsb.eduspectrabase.com. This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (CHO) | 9.5 - 10.5 | Singlet (s) | Typical range for aldehyde protons oregonstate.edu. |

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. |

| ¹³C (C=O) | ~190 | Singlet (s) or Doublet (d) | Aldehyde carbonyl carbon rsc.org. |

| ¹³C (Aromatic) | 110 - 150 | Doublets (d) | C-F coupling will be prominent for the carbon attached to fluorine. |

| ¹⁹F | -100 to -130 | Multiplet (m) | Characteristic range for aryl fluorides ucsb.edu. |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically found between 1685 and 1710 cm⁻¹ for aromatic aldehydes orgchemboulder.comdocbrown.info. Other key absorptions include the aromatic C-H stretches above 3000 cm⁻¹ orgchemboulder.compressbooks.pub, aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region orgchemboulder.compressbooks.pub, and the C-F stretching vibration, which gives a strong band typically in the 1250-1000 cm⁻¹ range libretexts.org. The C-I stretch occurs at lower frequencies, usually below 600 cm⁻¹ libretexts.org.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | IR |

| Aldehyde C-H | Stretch | 2830 - 2695 | IR |

| Aldehyde C=O | Stretch | 1710 - 1685 | IR (Strong), Raman |

| Aromatic C=C | Stretch | 1600 - 1400 | IR, Raman (Strong) |

| C-F | Stretch | 1250 - 1000 | IR (Strong) |

| C-I | Stretch | 600 - 500 | IR, Raman |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation patterns, valuable structural information.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (250.01 g/mol ). Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom to give a stable acylium ion (M-1 peak) and the loss of the formyl group (-CHO) to give an (M-29 peak) taylorfrancis.comchegg.commiamioh.eduwhitman.edu. The presence of iodine, with its characteristic isotopic pattern, would be evident in fragments containing it.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula measurlabs.com. The calculated exact mass of this compound (C₇H₄FIO) is 249.92909 Da. An experimental HRMS measurement confirming this value provides definitive evidence for the compound's chemical formula.

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method is typically employed for purity assessment.

A standard method would involve a C18 column, which has a nonpolar stationary phase obrnutafaza.hrphenomenex.comglsciences.comhawach.com. The mobile phase would be a polar mixture, such as acetonitrile and water, with a gradient or isocratic elution. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic system strongly absorbs, typically around 254 nm. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water | Elution of the analyte from the column. |

| Detection | UV at ~254 nm | Quantifying the analyte as it elutes. |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Benzaldehyde (B42025) and its derivatives are sufficiently volatile to be analyzed by GC, which can be used to monitor reaction progress or assess the purity of the final product.

The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. A common stationary phase for this type of analysis is a nonpolar or mid-polar column, such as one based on 5% phenyl polysiloxane (e.g., DB-5) elementlabsolutions.comresearchgate.netnih.gov. The separation occurs based on the boiling points and polarities of the components. A Flame Ionization Detector (FID) is typically used for detection.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation of a molecule.

A comprehensive search of crystallographic databases and scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest available information, no published crystallographic data for this specific compound could be located. Consequently, a detailed analysis of its crystal structure, including unit cell parameters and intermolecular interactions, cannot be provided at this time.